molecular formula C12H9N3O2 B12347817 N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

Cat. No.: B12347817
M. Wt: 227.22 g/mol
InChI Key: AZPCZZXMXJANKT-UHFFFAOYSA-N
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Description

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzamide group attached to a pyrimidine ring, which is further substituted with a methylidene and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide typically involves the acylation of 5-methylidene-2-oxopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(5-methylidene-2-oxo-3,4-dihydropyrimidin-4-yl)benzamide.

    Reduction: Formation of N-(5-methylidene-2-hydroxy-3,4-dihydropyrimidin-4-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)benzamide
  • N-(4-fluoropyrimidin-5-yl)benzamide
  • N-(4-chloropyrimidin-5-yl)benzamide

Uniqueness

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide is unique due to the presence of the methylidene and oxo groups on the pyrimidine ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern also allows for unique interactions with molecular targets, potentially leading to different therapeutic effects and applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

InChI

InChI=1S/C12H9N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H2,(H,14,15,16,17)

InChI Key

AZPCZZXMXJANKT-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)N=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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